molecular formula C9H17NO2 B15317943 Methyl 3-ethylpiperidine-3-carboxylate

Methyl 3-ethylpiperidine-3-carboxylate

Cat. No.: B15317943
M. Wt: 171.24 g/mol
InChI Key: AQMVNIAPISYBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-ethylpiperidine-3-carboxylate is a piperidine derivative featuring a methyl ester group at the 3-position of the piperidine ring and an ethyl substituent at the same carbon. Piperidine carboxylates are frequently used as building blocks for alkaloid synthesis, chiral auxiliaries, or ligands in catalysis .

Properties

IUPAC Name

methyl 3-ethylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-9(8(11)12-2)5-4-6-10-7-9/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMVNIAPISYBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethylpiperidine-3-carboxylate typically involves the reaction of 3-ethylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Scientific Research Applications

Methyl 3-ethylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-ethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties inferred from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State (from analogs) Notable Applications/Reactivity
Methyl 3-ethylpiperidine-3-carboxylate* C₉H₁₇NO₂ 171.24 Methyl ester, 3-ethyl Likely liquid or low-melting solid Intermediate in drug synthesis
Ethyl 3-ethylpiperidine-3-carboxylate C₁₀H₁₉NO₂ 185.26 Ethyl ester, 3-ethyl Liquid (oil, per ) Hydrogenation reactions, alkaloid precursors
Tert-butyl 3-ethylpiperidine-3-carboxylate C₁₂H₂₃NO₂ 225.32 tert-Butyl ester, 3-ethyl Solid (predicted CCS: 152.6 Ų for [M+H]+) Protecting group in multistep synthesis
Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate C₁₈H₂₅NO₆ 351.39 Ethyl ester, 3-(4-methylbenzyl) Crystalline solid Pharmaceutical intermediate (oxalate salt for stability)
Ethyl 2-methylpiperidine-3-carboxylate C₉H₁₇NO₂ 171.24 Ethyl ester, 2-methyl Liquid Chiral resolution studies

*Inferred properties based on analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.